molecular formula C16H24N2O2 B1678179 N,N,N',N'-Tetraethylphthalamide CAS No. 83-81-8

N,N,N',N'-Tetraethylphthalamide

Cat. No. B1678179
CAS RN: 83-81-8
M. Wt: 276.37 g/mol
InChI Key: OPTBBAGXQYOFTL-UHFFFAOYSA-N
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Description

Tetraethylphthalamide is a member of benzamides.

Scientific Research Applications

Electrocatalytic Applications

N,N,N',N'-Tetraethylphthalamide and related N-oxyl compounds have been extensively used in selective oxidation of organic molecules. They find applications as catalysts under electrochemical conditions, facilitating a range of electrosynthetic reactions. Their electrochemical properties enable them to mediate reactions effectively, and studies also provide insights into their structural properties and mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Polymer Synthesis

N,N,N',N'-Tetraethylphthalamide derivatives have been utilized in the synthesis of polyamides and polyimides. These compounds exhibit desirable properties like high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. They're used to synthesize polymers with high glass transition temperatures and minimal weight loss at high temperatures, indicating their potential in high-performance materials (Yang & Lin, 1994).

Material Science Applications

In the field of material science, phthalimide derivatives, which are structurally related to N,N,N',N'-Tetraethylphthalamide, have been used to create polymers with excellent thermal properties, solubility, and mechanical properties. These materials are significant in applications where high durability and stability are required under extreme conditions (Yan & Cor, 2006).

Flame Retardant Applications

Compounds containing multiple hydrogen-bonding sites, like those derived from N,N,N',N'-Tetraethylphthalamide, have been developed as flame retardants for polymers. These compounds efficiently improve flame retardancy without compromising the mechanical properties of the polymers. Their use is especially notable in enhancing the performance of polyvinyl alcohol films (Xie et al., 2021).

Chemical Analysis and Molecular Studies

N,N,N',N'-Tetraethylphthalamide and related compounds have been studied for their hydrolytic behavior. Understanding the hydrolysis of these compounds is crucial for their application in various chemical processes, providing insights into their stability and reactivity under different conditions (Stella & Higuchi, 1973).

properties

IUPAC Name

1-N,1-N,2-N,2-N-tetraethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-11-9-10-12-14(13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBBAGXQYOFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058899
Record name 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl-
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Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylphthalamide

CAS RN

83-81-8
Record name N1,N1,N2,N2-Tetraethyl-1,2-benzenedicarboxamide
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Record name Geastigmol
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Record name 1,2-Benzenedicarboxamide, N1,N1,N2,N2-tetraethyl-
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Record name 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl-
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Record name N,N,N',N'-tetraethylphthalamide
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Record name N,N,N',N'-TETRAETHYLPHTHALAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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